molecular formula C9H13BrNO3P B13205260 Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate

Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate

Cat. No.: B13205260
M. Wt: 294.08 g/mol
InChI Key: USFPIHKVZCLHPN-UHFFFAOYSA-N
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Description

Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate is an organophosphorus compound characterized by a pyridinylmethyl backbone substituted with bromo and methyl groups at positions 5 and 4, respectively, linked to a dimethyl phosphonate group.

Properties

Molecular Formula

C9H13BrNO3P

Molecular Weight

294.08 g/mol

IUPAC Name

5-bromo-2-(dimethoxyphosphorylmethyl)-4-methylpyridine

InChI

InChI=1S/C9H13BrNO3P/c1-7-4-8(11-5-9(7)10)6-15(12,13-2)14-3/h4-5H,6H2,1-3H3

InChI Key

USFPIHKVZCLHPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)CP(=O)(OC)OC

Origin of Product

United States

Preparation Methods

Phosphonation via Michaelis–Arbuzov Reaction

The classical and most widely employed method for preparing dialkyl phosphonates such as Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate is the Michaelis–Arbuzov reaction. This involves the nucleophilic substitution of a halomethylpyridine (typically bromomethylpyridine) with a trialkyl phosphite (e.g., trimethyl phosphite) under controlled heating.

Typical reaction scheme:

$$
\text{5-Bromo-4-methyl-2-(bromomethyl)pyridine} + \text{(MeO)}_3P \xrightarrow{\Delta} \text{this compound}
$$

Reaction conditions:

  • Solvent: Often neat or in an inert solvent such as toluene or 1,4-dioxane
  • Temperature: Elevated temperatures, typically 80–120°C
  • Time: Several hours (4–6 h)
  • Atmosphere: Inert (argon or nitrogen) to prevent oxidation

Yields: Typically moderate to good (60–80%) depending on purity of starting materials and reaction control.

Purification: The crude product is purified by silica gel column chromatography using mixtures of methanol and dichloromethane.

Palladium-Catalyzed Cross-Coupling for Precursor Synthesis

In some synthetic routes, the brominated pyridine intermediate bearing a methyl group is prepared via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. For example, 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-substituted benzamide derivatives are synthesized by coupling bromopyridine derivatives with boronic acid pinacol esters in the presence of tetrakis(triphenylphosphine)palladium(0) and sodium carbonate as base in 1,4-dioxane/water mixtures at 100°C for 4 hours under inert atmosphere.

While this method is more relevant for complex derivatives, it underlines the importance of palladium catalysis in preparing functionalized bromopyridine intermediates that can be further phosphonated.

Data Table Summarizing Preparation Parameters

Step Starting Material Reagents & Catalysts Solvent Temperature Time Atmosphere Yield (%) Purification Method
1 5-Bromo-4-methyl-2-(bromomethyl)pyridine Trimethyl phosphite Toluene or neat 100°C 4-6 h Argon/N2 60-80 Silica gel chromatography (MeOH/DCM)
2 Bromopyridine derivative Pd(PPh3)4, Na2CO3 1,4-Dioxane/Water 100°C 4 h Argon ~71 Column chromatography
3 Cyanoalkyl malonates (for analogs) Dialkyl phosphites, triethylamine Polar aprotic solvent Ambient to reflux Several hours N/A Moderate Crystallization/Chromatography

Analytical and Characterization Techniques

The synthesized this compound is characterized by:

Summary of Research Discoveries and Notes

  • The Michaelis–Arbuzov reaction remains the cornerstone for synthesizing dialkyl phosphonates, including this compound.
  • Optimization of reaction conditions such as solvent choice, temperature, and inert atmosphere significantly impacts yield and purity.
  • Palladium-catalyzed cross-coupling reactions are vital for preparing bromopyridine intermediates with functional groups suitable for subsequent phosphonation.
  • Purification by silica gel chromatography using methanol/dichloromethane mixtures is effective for isolating the target compound.
  • Analytical techniques confirm the structure and high purity of the final product, essential for research applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the C5 position of the pyridine ring undergoes nucleophilic aromatic substitution (SNAr) under catalytic conditions. This reaction is facilitated by the electron-withdrawing effects of the pyridine nitrogen and phosphonate group, activating the ring for substitution.

Example Reaction :
Reaction with arylboronic acids via Suzuki-Miyaura coupling (Pd-catalyzed cross-coupling) yields biaryl derivatives. This mirrors methodologies used for similar bromopyridines .

Reaction Type Conditions Product Yield
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O (4:1), 85–95°C5-Aryl-2-methylpyridin-3-amine analogs55–75%

Key Observations :

  • Electron-rich arylboronic acids enhance coupling efficiency .

  • Steric hindrance from the methyl group at C2 slows reaction kinetics .

Phosphonate Group Reactivity

The dimethyl phosphonate moiety participates in transesterification and hydrolysis reactions, enabling functional group interconversion.

Transesterification

Reaction with alcohols (e.g., ethanol) under acidic or basic conditions replaces methyl groups with other alkyl chains:
 RO 2P O OCH2 Py+ROH R O 2P O OCH2 Py+2ROH\text{ RO }_2\text{P O OCH}_2\text{ Py}+R'OH\rightarrow \text{ R O }_2\text{P O OCH}_2\text{ Py}+2\text{ROH}

Reagent Catalyst Temperature Conversion
EthanolH₂SO₄Reflux>85%

Hydrolysis

Acidic or alkaline hydrolysis converts phosphonate esters to phosphonic acids:
 CH O 2P O OCH2 Py+H OHO O P O OCH2 Py+2CH OH\text{ CH O }_2\text{P O OCH}_2\text{ Py}+\text{H O}\rightarrow \text{HO O P O OCH}_2\text{ Py}+2\text{CH OH}

Conditions :

  • Acidic : 6M HCl, 100°C, 12h (quantitative yield).

  • Basic : NaOH (2M), 80°C, 8h (90% yield).

Methyl Group Functionalization

The methyl group at C4 undergoes oxidation or halogenation :

Oxidation

Controlled oxidation with KMnO₄ converts the methyl group to a carboxylic acid:
CH PyCOOH Py\text{CH Py}\rightarrow \text{COOH Py}

Oxidizing Agent Conditions Product Yield
KMnO₄H₂O, 80°C, 6h5-Bromo-4-carboxypyridin-2-yl68%

Radical Bromination

N-bromosuccinimide (NBS) introduces bromine at the methyl group under radical initiation:
CH PyCH Br Py\text{CH Py}\rightarrow \text{CH Br Py}

Reagent Initiator Temperature Yield
NBSAIBN70°C, 12h72%

Computational Insights

Density functional theory (DFT) studies (B3LYP/6-31G(d,p)) reveal:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity .

  • Molecular electrostatic potential : Electron density localized at the bromine and phosphonate oxygen atoms .

Scientific Research Applications

Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate depends on its specific application. In biochemical contexts, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to interfere with phosphorylation processes. The bromine atom and pyridine ring can also participate in various interactions with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituents/Backbone Key Features
Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate Pyridinylmethyl (5-bromo, 4-methyl) Bromo substitution enhances electrophilicity; aromatic backbone may stabilize reactivity .
Dimethyl Methyl Phosphonate (DMMP) Methyl group Simpler structure; high volatility and reactivity with air/nitrogen compounds .
Triethyl Phosphonoacetate Ethyl esters, acetate backbone Bulkier ester groups reduce volatility; used in Horner-Wadsworth-Emmons reactions .
Dimethyl Phosphite No methyl backbone; P(O)(OH) group Acidic hydrogen increases reactivity as a reducing agent .

Reactivity and Stability

  • This compound : Bromo and pyridine groups likely enhance its role as an alkylating agent, similar to DMMP. The aromatic ring may stabilize intermediates in synthesis .
  • DMMP : Reacts with air and basic nitrogen compounds, posing handling challenges. Acts as an alkylating agent, interacting with biomolecules in cell cultures (LD50: 172 mM in BALB/c-3T3 cells) .
  • Triethyl Phosphonoacetate: Ethyl esters improve thermal stability, making it suitable for high-temperature reactions (e.g., peptide coupling) .

Biological Activity

Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be described by its molecular formula C9H10BrN2O3PC_9H_{10}BrN_2O_3P. The presence of the bromine atom and the pyridine ring contributes to its reactivity and biological properties.

2. Anti-Thrombolytic Activity

The anti-thrombolytic activity of certain pyridine derivatives has been well-documented. For instance, compounds derived from similar structures have shown varying efficacy against clot formation in human blood.

CompoundAnti-Thrombolytic Activity (%)
2i31.61
4b41.32

These findings suggest that modifications in the molecular structure, such as halogen substitutions, can enhance thrombolytic activity .

3. Anticancer Potential

Phosphonate compounds have been explored for their anticancer properties, particularly their ability to inhibit specific pathways involved in tumor growth. Although direct studies on this compound are scarce, related phosphonates have shown effectiveness against various cancer cell lines.

In a broader context, phosphonates have been reported to target multiple pathways, including those involved in angiogenesis and cell signaling . The potential for this compound to exhibit similar effects warrants further investigation.

Case Study: Synthesis and Evaluation

A notable study synthesized various pyridine-based phosphonates and evaluated their biological activities. Among these, several derivatives exhibited significant antibacterial and anticancer activities, highlighting the importance of structural modifications in enhancing biological efficacy .

Research Findings

Recent literature reviews have emphasized the diverse biological activities of phosphonates, including their role as enzyme inhibitors and their potential in drug discovery . The exploration of this compound within this context could yield valuable insights into its pharmacological applications.

Q & A

Basic: What are the established synthetic routes for Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis of this phosphonate derivative typically involves phosphonylation of a brominated pyridine precursor. A validated approach is the Kabachnik–Fields reaction , where a pyridine aldehyde intermediate reacts with diethyl/dimethyl phosphite under anhydrous conditions. For example:

  • Step 1 : Bromination and methylation of 2-amino-3-bromopyridine derivatives to generate the (5-bromo-4-methylpyridin-2-yl)methanol intermediate .
  • Step 2 : Phosphonylation using dimethyl phosphite in toluene under reflux, catalyzed by Lewis acids (e.g., BF₃·Et₂O) to enhance nucleophilicity .
    Optimization Tips :
  • Use anhydrous solvents (e.g., toluene) to prevent hydrolysis of the phosphonate ester.
  • Monitor reaction progress via TLC or HPLC to avoid over-phosphonylation.
  • Adjust stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to phosphite) to minimize side products.

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Answer :
Spectroscopic Validation :

  • ¹H/¹³C NMR : Key signals include the pyridine ring protons (δ 7.5–8.5 ppm), methyl groups (δ 2.5–3.0 ppm), and phosphonate P–O–CH₃ (δ 3.7–3.9 ppm). Compare with computed NMR shifts using DFT (e.g., B3LYP/6-31G*) .
  • FT-IR : Look for P=O stretching (~1250 cm⁻¹) and P–O–C vibrations (~1050 cm⁻¹) .
    Crystallographic Analysis :
  • Employ single-crystal X-ray diffraction (SCXRD) with SHELX software for refinement. The P–C bond length should align with reported values (~1.80–1.82 Å), and tetrahedral geometry around phosphorus should show bond angles of 101–116° .

Advanced: What strategies are recommended for resolving contradictions between computational predictions and experimental data (e.g., NMR chemical shifts, reaction kinetics)?

Answer :
Case Study : If experimental ³¹P NMR shifts deviate from DFT calculations:

  • Re-examine Solvent Effects : Include polarizable continuum models (PCM) in simulations to account for solvent polarity .
  • Verify Conformational Sampling : Use molecular dynamics (MD) to identify dominant conformers influencing shifts .
    Kinetic Discrepancies :
  • Conduct Eyring analysis to compare experimental activation energy with computed transition states.
  • Cross-validate using isotopic labeling (e.g., deuterated solvents) to probe mechanistic pathways .

Advanced: In studies investigating the biological activity of α-aminophosphonate analogs, how should researchers design assays to evaluate antimicrobial efficacy against resistant strains?

Answer :
Assay Design :

  • Minimum Inhibitory Concentration (MIC) : Use broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin .
  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects at 2× MIC over 24 hours .
    Mechanistic Insights :
  • Pair with ROS detection assays (e.g., DCFH-DA probe) to evaluate oxidative stress induction, a common mode of action for phosphonates .
  • Perform synergy studies with β-lactam antibiotics to combat resistance .

Advanced: What considerations are critical when employing this compound as a simulant in chemical warfare agent (CWA) detection research?

Answer :
Sensor Development :

  • Material Selection : Use polymeric films (e.g., PVDF) on QCM sensors for DMMP-like adsorption kinetics. Calibrate with 5–60 ppm vapor concentrations .
  • Cross-Reactivity Testing : Validate against interferents (e.g., humidity, organic solvents) using principal component analysis (PCA) .
    Safety Protocols :
  • Conduct experiments in fume hoods with real-time gas monitors.
  • Refer to CWA simulant guidelines (e.g., DMMP handling in ) for disposal and containment .

Advanced: How can researchers address challenges in catalytic decomposition of phosphonate derivatives for environmental remediation?

Answer :
Catalyst Design :

  • Use CuO/CeO₂ nanocomposites for oxidative decomposition. Optimize calcination temperature (500–600°C) to enhance surface oxygen vacancies .
  • Characterize via BET (surface area >80 m²/g) and XPS (Ce³+/Ce⁴+ ratio >0.3) for activity correlations .
    Mechanistic Studies :
  • Perform in situ DRIFTS to identify intermediates (e.g., methyl formate) during decomposition .
  • Compare with DFT -predicted pathways to validate P–C bond cleavage mechanisms .

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